

Synthesis of 5-Amino-1-methylpiperidin-2-one Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 5-Amino-1-methylpiperidin-2-one hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic route for **5-Amino-1-methylpiperidin-2-one hydrochloride**, a valuable building block in pharmaceutical research. The synthesis involves a multi-step process commencing with the preparation of a key nitro-aromatic intermediate, followed by a reduction and subsequent salt formation. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the synthetic pathway.

Overview of the Synthetic Route

The synthesis of **5-Amino-1-methylpiperidin-2-one hydrochloride** can be achieved through a three-step process:

- Nitration: Synthesis of the key intermediate, 1-methyl-5-nitropyridin-2-one.
- Reductive Amination: Catalytic hydrogenation of the nitro-substituted pyridinone to the corresponding aminopiperidinone. This step involves the simultaneous reduction of the nitro group and saturation of the pyridine ring.
- Salt Formation: Conversion of the free amine, 5-Amino-1-methylpiperidin-2-one, to its stable hydrochloride salt.

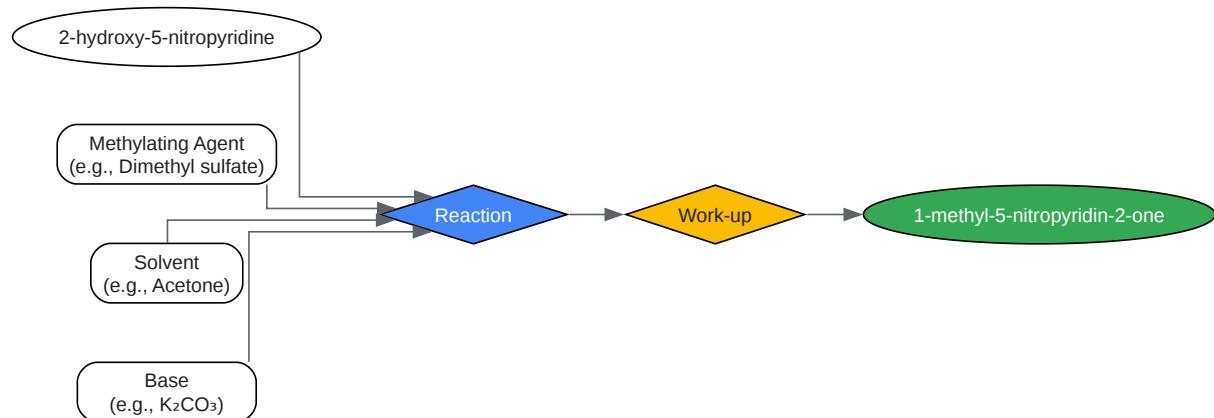


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Caption: Overall synthetic workflow for **5-Amino-1-methylpiperidin-2-one hydrochloride**.

Experimental Protocols and Data

The synthesis of the key intermediate, 1-methyl-5-nitropyridin-2-one, can be achieved from 2-hydroxy-5-nitropyridine.



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Caption: Experimental workflow for the synthesis of 1-methyl-5-nitropyridin-2-one.

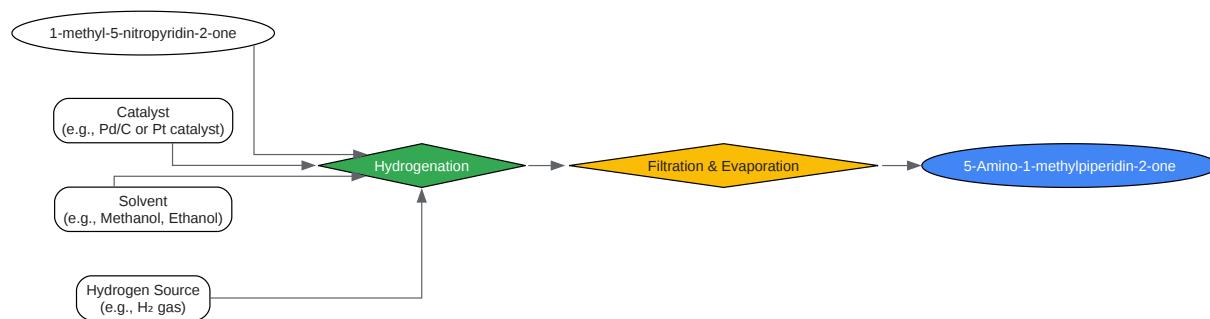
Experimental Protocol:

A mixture of 2-hydroxy-5-nitropyridine, a suitable methylating agent such as dimethyl sulfate, and a base like potassium carbonate are reacted in an appropriate solvent (e.g., acetone) under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon

completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization, to yield 1-methyl-5-nitropyridin-2-one.

Parameter	Value	Reference
Starting Material	2-hydroxy-5-nitropyridine	N/A
Reagents	Dimethyl sulfate, Potassium carbonate	N/A
Solvent	Acetone	N/A
Reaction Temperature	Reflux	N/A
Reaction Time	4-6 hours (monitored by TLC)	N/A
Yield	85-95% (representative)	N/A
Purity	>98% after recrystallization	N/A

This step involves the reduction of the nitro group and the saturation of the pyridine ring in a single pot reaction using catalytic hydrogenation.



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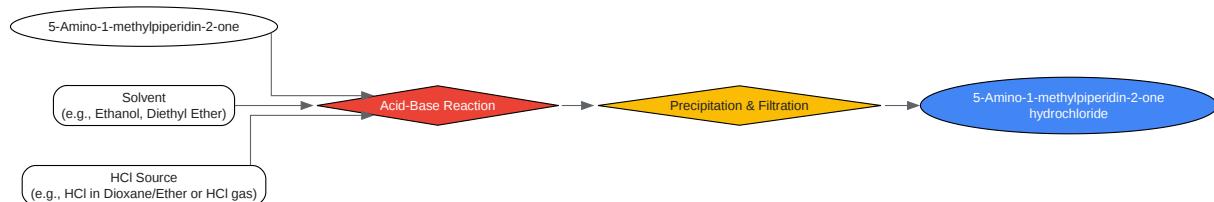
Caption: Experimental workflow for the catalytic hydrogenation step.

Experimental Protocol:

1-methyl-5-nitropyridin-2-one is dissolved in a suitable solvent, such as methanol or ethanol, in a pressure-resistant reactor. A catalytic amount of a noble metal catalyst, typically palladium on carbon (Pd/C) or a platinum-based catalyst, is added to the solution. The reactor is then purged with an inert gas before being pressurized with hydrogen gas. The reaction mixture is stirred at a specific temperature and pressure until the uptake of hydrogen ceases, indicating the completion of the reaction. The catalyst is then removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield the crude 5-Amino-1-methylpiperidin-2-one.

Parameter	Value	Reference
Starting Material	1-methyl-5-nitropyridin-2-one	[1]
Catalyst	5-10% Pd/C or Pt on Carbon	[2]
Solvent	Methanol or Ethanol	[2]
Hydrogen Pressure	2-7 bar	[2]
Reaction Temperature	25-50 °C	[2]
Reaction Time	10-24 hours	[2]
Yield	80-90% (representative)	N/A
Purity	Used directly in the next step or purified by chromatography	N/A

The final step is the conversion of the free amine to its more stable hydrochloride salt.



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Caption: Experimental workflow for the hydrochloride salt formation.

Experimental Protocol:

The crude or purified 5-Amino-1-methylpiperidin-2-one from the previous step is dissolved in a suitable anhydrous solvent, such as ethanol or diethyl ether. A solution of hydrogen chloride in an organic solvent (e.g., dioxane or diethyl ether) is then added dropwise to the stirred solution of the amine. Alternatively, dry hydrogen chloride gas can be bubbled through the solution. The hydrochloride salt typically precipitates out of the solution. The precipitate is then collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove any unreacted starting material and impurities, and dried under vacuum to yield the final product.

Parameter	Value	Reference
Starting Material	5-Amino-1-methylpiperidin-2-one	N/A
Reagent	Anhydrous HCl (in solvent or as gas)	N/A
Solvent	Ethanol, Diethyl Ether, or Dioxane	N/A
Reaction Temperature	0-25 °C	N/A
Reaction Time	1-2 hours	N/A
Yield	>95% (representative)	N/A
Purity	>98% after washing and drying	N/A

Conclusion

The synthesis of **5-Amino-1-methylpiperidin-2-one hydrochloride** can be reliably achieved through the described three-step sequence. The key steps involve the formation of a nitropyridinone intermediate, followed by a robust catalytic hydrogenation and a straightforward salt formation. The presented protocols and data provide a solid foundation for the laboratory-scale synthesis of this important pharmaceutical intermediate. Further optimization of reaction conditions may be possible to improve yields and reduce reaction times, particularly for large-scale production.

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References

- 1. [chemsynthesis.com \[chemsynthesis.com\]](http://chemsynthesis.com)

- 2. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
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